molecular formula C14H26O2 B1677465 (Z)-8-Dodecen-1-ol acetate CAS No. 28079-04-1

(Z)-8-Dodecen-1-ol acetate

Cat. No.: B1677465
CAS No.: 28079-04-1
M. Wt: 226.35 g/mol
InChI Key: SUCYDSJQVVGOIW-WAYWQWQTSA-N
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Description

Orfralure is a biochemical.

Biochemical Analysis

Biochemical Properties

(Z)-8-Dodecen-1-ol acetate plays a significant role in biochemical reactions, particularly in the context of insect pheromone communication. It interacts with specific pheromone-binding proteins (PBPs) in the olfactory system of insects. These proteins, such as GmolPBP1 in Grapholitha molesta, bind to this compound and transport it across the sensillum lymph to olfactory receptors (ORs) located on olfactory receptor neurons (ORNs). This interaction initiates signal transduction pathways that lead to behavioral responses in insects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in the olfactory system of insects. This compound influences cell function by binding to olfactory receptors, which triggers a cascade of intracellular signaling pathways. These pathways can affect gene expression and cellular metabolism, ultimately leading to changes in behavior such as attraction or repulsion. In the context of pest control, this compound disrupts normal mating behavior, thereby reducing pest populations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with pheromone-binding proteins and olfactory receptors. The binding of this compound to GmolPBP1, for example, facilitates its transport to olfactory receptors, where it activates signal transduction pathways. These pathways involve the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades that lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of this compound can be influenced by environmental conditions, such as temperature and humidity. Over time, degradation of the compound can reduce its efficacy in disrupting insect mating behavior. Long-term studies in both in vitro and in vivo settings have demonstrated that the effectiveness of this compound can diminish over extended periods, necessitating periodic reapplication for sustained pest control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively disrupts mating behavior in target insect species without causing adverse effects. At higher doses, there may be threshold effects that lead to toxicity or adverse reactions. Studies in animal models have shown that excessive exposure to this compound can result in behavioral changes and potential harm to non-target species .

Metabolic Pathways

This compound is involved in metabolic pathways that convert it into acetyl-CoA, a key intermediate in cellular metabolism. This conversion is facilitated by enzymes such as acetyl-CoA synthetase (ACS) and acetate kinase-phosphate acetyltransferase (ACK-PTA). These enzymes play a crucial role in the metabolism of this compound, affecting metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In insects, pheromone-binding proteins (PBPs) are responsible for transporting this compound across the sensillum lymph to olfactory receptors. This process ensures the localization and accumulation of the compound at the site of action, facilitating its role in pheromone communication .

Subcellular Localization

The subcellular localization of this compound is primarily within the olfactory system of insects. The compound is directed to specific compartments or organelles, such as the sensillum lymph and olfactory receptor neurons, through targeting signals and post-translational modifications. This localization is essential for the compound’s activity and function in pheromone communication .

Properties

IUPAC Name

[(Z)-dodec-8-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYDSJQVVGOIW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37338-40-2 (Parent)
Record name Denacyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9035543
Record name (Z)-8-Dodecen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28079-04-1, 107874-02-2
Record name (Z)-8-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28079-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orfralure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028079041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denacyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dodecen-1-ol, 1-acetate, (8Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-8-Dodecen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-8-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DODECEN-1-OL, 1-ACETATE, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MWD335OTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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